molecular formula C7H3BrF2O2 B1271888 5-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 33070-32-5

5-Bromo-2,2-difluoro-1,3-benzodioxole

Cat. No. B1271888
CAS RN: 33070-32-5
M. Wt: 237 g/mol
InChI Key: SZRHWHHXVXSGMT-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-1,3-benzodioxole is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a benzodioxole core with bromine and difluoro substituents, which are of interest for their reactivity and the ability to undergo further chemical transformations .

Synthesis Analysis

The synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole has been explored through deprotonation-triggered heavy-halogen migrations. This process involves the use of lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, which are protected at the 7-position by a trialkylsilyl group. The lithiation at the 5-position is facilitated by the presence of the silyl group, leading to the formation of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives after subsequent iodination or carboxylation .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-bromo-2,2-difluoro-1,3-benzodioxole is not detailed in the provided abstracts, related compounds have been studied using techniques such as X-ray crystallography, FT-IR spectroscopy, and computational methods. These studies provide insights into the geometrical parameters, electronic structure, and potential energy distribution of similar molecules, which can be extrapolated to understand the structural characteristics of 5-bromo-2,2-difluoro-1,3-benzodioxole .

Chemical Reactions Analysis

The reactivity of 5-bromo-2,2-difluoro-1,3-benzodioxole is highlighted by its ability to undergo further functionalization. The presence of the bromine atom makes it a suitable candidate for nucleophilic substitution reactions, while the difluoro group can influence the electronic properties of the molecule, potentially leading to unique reactivity patterns. The compound can serve as a building block for the synthesis of more complex molecules, as demonstrated by the synthesis of various derivatives through reactions such as iodination, carboxylation, and coupling with other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,2-difluoro-1,3-benzodioxole are not explicitly discussed in the provided abstracts. However, based on the properties of related compounds, it can be inferred that the compound likely possesses characteristics such as a defined melting point, solubility in common organic solvents, and stability under standard conditions. The presence of halogen and difluoro groups may also confer certain reactivity properties, such as susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions .

Scientific Research Applications

  • Organic Synthesis : “5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a precursor in organic synthesis . It’s a building block used to create more complex molecules in the lab.

  • Pharmaceutical Research : This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients . It’s used in the process of developing new drugs.

  • Agrochemical Research : It’s also used in the development of agrochemicals . These are chemicals, like pesticides and fertilizers, used in agriculture.

  • Dyestuff Field : This compound is used in the dyestuff field . It can be used in the synthesis of dyes and pigments.

  • Preparation of Carboxylic Acid Derivatives : This compound is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . The specific methods of synthesis would depend on the particular research project or experiment being conducted.

  • Development of Fluorinated Building Blocks : “5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a fluorinated building block . These are used in the synthesis of various organic compounds, particularly those that require the introduction of fluorine atoms.

Safety And Hazards

5-Bromo-2,2-difluoro-1,3-benzodioxole causes skin irritation and serious eye irritation . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

5-Bromo-2,2-difluoro-1,3-benzodioxole is used as a precursor in organic synthesis and serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field . This suggests that its future use will likely continue in these areas.

properties

IUPAC Name

5-bromo-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRHWHHXVXSGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371244
Record name 5-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2-difluoro-1,3-benzodioxole

CAS RN

33070-32-5
Record name 5-bromo-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,2-difluoro-1,3-benzodioxole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 15.8 grams (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride was stirred, and 2.8 grams (0.05 mole) of iron powder was added. The reaction mixture was cooled to 0° C., and 5.2 mL (0.1 mole) of bromine was added during a 20 minute period. Upon completion of addition the reaction mixture was cautiously warmed to 75° C. where it was stirred for one hour and then was allowed to cool to ambient temperature where it was stirred for 18 hours. The reaction mixture was taken up in 200 mL water and stirred for 20 minutes. The organic layer was separated and washed with water and then with two portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was distilled under high vacuum to yield 11.7 grams of 5-bromo-2,2-difluoro-1,3-benzodioxole. The nmr spectrum was consistent with the proposed structure. The reaction was repeated several times.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Iron powder (2.8 g, 50 mmol) was added to a solution of 2,2-difluoro-1,3-benzodioxole (15.8 g, 100 mmol) in carbon tetrachloride (200 mL) at 0° C. under a nitrogen atmosphere. Bromine (5.2 mL, 100 mmol) was then added to the mixture dropwise over 15 min. The reaction was heated to reflux for 1 h and then stirred at room temperature overnight. The mixture was filtered through Celite and the filtrate was washed with 0.1N sodium thiosulfate solution. The organic layer was then dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound of Step A as an oil (15.2 g, 64%). 1H NMR (CDCl3): δ6.96 (m, 1H), 7.22 (m,2H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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5-Bromo-2,2-difluoro-1,3-benzodioxole

Citations

For This Compound
11
Citations
J Gorecka, F Leroux, M Schlosser - European Journal of …, 2004 - Wiley Online Library
Although proton abstraction from the 4‐position of 2,2‐difluoro‐1,3‐benzodioxole occurs with exceptional ease, lithiation of the more‐remote 5‐position can only be brought about if no …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
F Leroux, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
Starting from the inexpensive 2, 2-difluoro-1, 3-benzodioxole or its 5-bromo derivative, two new atropisomeric bisphosphines have been prepared which, after racemate resolution, …
Number of citations: 11 www.thieme-connect.com
JP Genêt, T Ayad… - … of Reagents for …, 2001 - Wiley Online Library
[ 503538‐70‐3 ] C 38 H 24 F 4 O 4 P 2 (MW 682.54) InChI = 1S/C38H24F4O4P2/c39‐37(40)43‐29‐21‐23‐31(47(25‐13‐5‐1‐6‐14‐25)26‐15‐7‐2‐8‐16‐26)33(35(29)45‐37)34‐32(24‐…
Number of citations: 1 onlinelibrary.wiley.com
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
F Leroux, P Jeschke, M Schlosser - Chemical reviews, 2005 - ACS Publications
When asked to draw up a list of textbook substituents, hardly anyone would consider to associate such an “exotic entity” like trifluoromethoxy to the lastingly popular carboxy, acetyl, …
Number of citations: 678 pubs.acs.org
G McPhail, JP Clancy - Drugs of the Future, 2012 - access.portico.org
Cystic fibrosis (CF) is a life-threatening and-shortening disorder that affects over 30,000 people in the US and 70,000 worldwide. CF is caused by mutations in the CFTR gene, which …
Number of citations: 2 access.portico.org
S Jeulin, SD de Paule… - Proceedings of the …, 2004 - National Acad Sciences
Two original chiral diphosphines, SYNPHOS and DIFLUORPHOS, have been synthesized on multigram scales. Their steric and electronic profiles have been established in comparison …
Number of citations: 154 www.pnas.org
B Manteau, S Pazenok, JP Vors, FR Leroux - Journal of Fluorine Chemistry, 2010 - Elsevier
Fluorine, the most electronegative element plays nowadays a key role in pharmaceutical, agrochemical and material sciences. About 20% of all pharmaceuticals and about 30% of …
Number of citations: 357 www.sciencedirect.com
JP Genet, T Ayad, V Ratovelomanana-Vidal - Chemical Reviews, 2014 - ACS Publications
Homogeneous catalysis is a powerful tool in synthetic organic chemistry. Efforts to control molecular chirality have resulted in major advances in chemical catalysis. 1 Asymmetric …
Number of citations: 126 pubs.acs.org

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